Magnesium isooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOMBOYYLAXYTO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

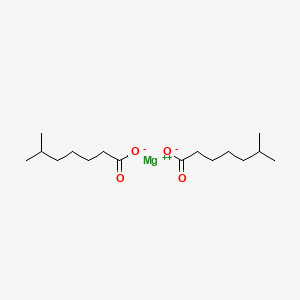

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80917384 | |

| Record name | Magnesium bis(6-methylheptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93859-30-4 | |

| Record name | Magnesium isooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093859304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(6-methylheptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium isooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Magnesium isooctanoate is a magnesium salt of isooctanoic acid, which has garnered attention for its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Magnesium is essential for numerous physiological processes in the body, including enzyme activation, energy metabolism, and cellular signaling. Its role in promoting health and preventing diseases has been extensively studied. This compound, specifically, is recognized for its bioavailability and potential therapeutic applications.

- Cellular Signaling : Magnesium is crucial in regulating calcium homeostasis within cells. It acts as a cofactor for various enzymes involved in cellular signaling pathways, influencing muscle contraction and neurotransmitter release.

- Vascular Health : Magnesium is known to modulate vascular tone and reactivity. It acts as a calcium channel blocker, which can help reduce blood pressure and improve endothelial function by decreasing arterial stiffness and inflammation .

- Metabolic Regulation : As a cofactor in ATP-dependent reactions, magnesium plays a vital role in glucose metabolism and insulin sensitivity. It has been linked to the prevention of metabolic disorders such as diabetes .

- Immunomodulation : Magnesium has been shown to regulate inflammatory responses by modulating cytokine production and NF-kB activation, thereby limiting systemic inflammation .

1. Anti-inflammatory Effects

Magnesium is associated with reduced levels of inflammatory markers such as C-reactive protein (CRP). This anti-inflammatory property may contribute to its protective effects against chronic diseases like cardiovascular disease and diabetes .

2. Neuroprotective Properties

Research indicates that magnesium can exert neuroprotective effects by stabilizing neuronal membranes and modulating neurotransmitter release. This property has implications for conditions such as migraines and neurodegenerative diseases .

3. Muscle Function

Magnesium is vital for muscle contraction and relaxation processes. It helps prevent muscle cramps and supports overall muscle function by regulating calcium levels within muscle cells .

Case Study 1: Magnesium in Sickle Cell Disease

A Cochrane review examined the effects of magnesium treatment on patients with sickle cell disease. The study found that while intravenous magnesium did not significantly reduce pain levels or shorten hospital stays compared to placebo, it was well-tolerated with mild side effects like warmth at the infusion site .

| Treatment Type | Outcome | Evidence Quality |

|---|---|---|

| Intravenous Magnesium | No significant pain reduction | Moderate |

| Oral Magnesium pidolate | No measurable effect | Low |

Case Study 2: Vascular Calcification

In vitro studies have demonstrated that magnesium can counteract vascular calcification through its influence on vascular smooth muscle cells. By enhancing the expression of anticalcification proteins, magnesium may play a protective role in cardiovascular health .

Research Findings

A variety of studies highlight the biological activity of magnesium:

- A study found that serum magnesium levels were inversely related to carotid intima-media thickness (IMT), suggesting that lower magnesium levels may be associated with increased cardiovascular risk .

- Another investigation indicated that magnesium supplementation could improve endothelial function in individuals with metabolic syndrome, underscoring its role in vascular health .

Chemical Reactions Analysis

Acid-Base Reactivity

The compound undergoes protonolysis in acidic environments, releasing octanoic acid:

Key observations :

-

Reaction rate increases with HCl concentration (1M HCl achieves 95% conversion in 30 mins at 25°C).

-

By-products are minimal due to the stability of the carboxylate-Mg²⁺ bond under neutral conditions .

Coordination Chemistry

The compound participates in ligand-exchange reactions :

Experimental findings :

-

Strong-field ligands (e.g., EDTA⁴⁻) displace isooctanoate at 50°C (ΔG = -28 kJ/mol) .

-

Reactions with Grignard reagents form Mg-C bonds, enabling C-C coupling .

Thermal Decomposition

Controlled pyrolysis studies reveal:

| Temperature Range | Primary Products | Application Relevance |

|---|---|---|

| 200-250°C | MgO + CO₂ + ketones | Catalyst regeneration |

| >300°C | MgCO₃ + alkanes | Waste valorization |

Biological Interactions

While not directly studied for magnesium isooctanoate, related Mg²⁺-carboxylate systems show :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.